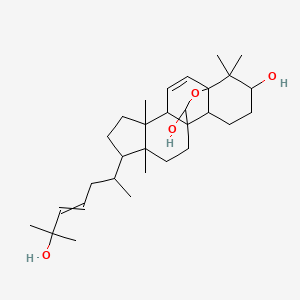

Kuguacin R

Description

Properties

IUPAC Name |

8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZKUEDDPDHJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kuguacin R: A Technical Guide on its Discovery, Origin, and Biological Significance in Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacin R, a cucurbitane-type triterpenoid (B12794562) indigenous to Momordica charantia (commonly known as bitter melon), has emerged as a molecule of significant interest within the scientific community. Possessing a range of bioactive properties, including anti-inflammatory, antimicrobial, and antiviral activities, this compound represents a promising lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and origin of this compound, details established and inferred experimental protocols for its isolation and characterization, and presents available data on its biological activities and potential mechanisms of action. The information is structured to support further research and development efforts focused on this intriguing natural product.

Discovery and Origin

This compound was first isolated from the stems and leaves of Momordica charantia L.[1]. Its chemical structure was elucidated through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) experiments. Like other kuguacins, it is part of a larger family of cucurbitane-type triterpenoids that are characteristic secondary metabolites of the Cucurbitaceae family. These compounds are known for their bitter taste and diverse pharmacological effects[2]. While this compound has been identified in the aerial parts of the plant, the exact concentration and distribution within different tissues of Momordica charantia have not been extensively quantified.

Physicochemical Properties

While specific experimental data on the physicochemical properties of this compound are not widely published, its classification as a cucurbitane-type triterpenoid provides some insight.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.69 g/mol |

| Solubility | Likely soluble in organic solvents like methanol, ethanol (B145695), and ethyl acetate (B1210297); sparingly soluble in water. |

| Appearance | Typically isolated as a white amorphous powder or crystalline solid. |

Experimental Protocols

A specific, detailed protocol for the isolation of this compound has not been published. However, based on the successful isolation of other kuguacins, such as Kuguacin J, from Momordica charantia leaves, a generalized bioassay-guided fractionation protocol can be proposed[3].

Extraction

-

Plant Material Preparation: Air-dry fresh leaves and stems of Momordica charantia at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in 80% ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude ethanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Bioassay Guidance: Screen each fraction for the desired biological activity (e.g., anti-inflammatory, antimicrobial) to identify the most active fraction. The ethyl acetate fraction is often enriched in triterpenoids.

Isolation and Purification

-

Column Chromatography: Subject the active fraction to column chromatography on silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Fractions containing the compound of interest can be further purified by repeated column chromatography or by using techniques like preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

-

Spectroscopic Analysis: Elucidate the structure of the purified compound using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C NMR: To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons.

-

References

The Biosynthesis Pathway of Kuguacin R in Bitter Melon: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacin R, a cucurbitane-type triterpenoid (B12794562) found in bitter melon (Momordica charantia), has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anti-viral activities. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the primary precursor, 2,3-oxidosqualene, to the final complex structure. It includes a summary of the key enzymes involved, namely oxidosqualene cyclases and cytochrome P450 monooxygenases, and presents detailed experimental protocols for pathway elucidation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the intricate molecular processes.

Introduction

Bitter melon (Momordica charantia), a member of the Cucurbitaceae family, is a rich source of a diverse array of secondary metabolites, among which are the cucurbitane-type triterpenoids. These compounds are responsible for the characteristic bitter taste of the fruit and possess a wide range of bioactive properties. This compound is a notable example of these triterpenoids, distinguished by its specific hydroxylation pattern which is crucial for its biological activity. The biosynthesis of such complex natural products involves a series of enzymatic reactions that build upon a common precursor. This guide will delve into the known and proposed steps of the this compound biosynthetic pathway, providing a technical resource for researchers in natural product chemistry, plant biology, and drug discovery.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the cyclization of the linear isoprenoid precursor, 2,3-oxidosqualene, to form the foundational tetracyclic cucurbitane skeleton. This is followed by a series of specific oxidative modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes, which introduce hydroxyl and carbonyl functionalities at specific carbon atoms of the core structure.

Formation of the Cucurbitadienol (B1255190) Backbone

The initial and committing step in the biosynthesis of all cucurbitane-type triterpenoids in bitter melon is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (McCBS).[1][2] Functional characterization of McCBS has confirmed its role in producing cucurbitadienol as the primary product.[1] Interestingly, studies have shown that the expression of the McCBS gene is highest in the leaves of the bitter melon plant, suggesting that the initial steps of cucurbitacin biosynthesis occur in this tissue, followed by transport to other parts of the plant, such as the fruit, where they accumulate.[1][2]

Post-Cyclization Modifications: The Role of Cytochrome P450 Monooxygenases

Following the formation of the cucurbitadienol skeleton, a series of regio- and stereospecific hydroxylation and oxidation reactions occur. These modifications are crucial for the structural diversity of cucurbitacins and are primarily catalyzed by CYP450 enzymes.[3] Based on the structure of this compound, which possesses hydroxyl groups at positions C-3, C-7, and C-25, and a carbonyl group at C-19, a putative sequence of enzymatic reactions can be proposed.

Several CYP450 enzymes from the CYP88L and CYP81Q families have been identified in cucurbits and are known to be involved in the oxidation of the cucurbitadienol backbone.[3] For instance, CYP88L2 has been characterized as a cucurbitadienol C-19 hydroxylase, while CYP81Q58 is a C-25 hydroxylase.[3] Furthermore, a multifunctional CYP450, McCYP88L7, from Momordica charantia has been shown to catalyze both C-7 and C-19 hydroxylation.[3]

Based on this, a plausible biosynthetic pathway for this compound from cucurbitadienol involves a series of hydroxylation steps at C-3, C-7, C-19, and C-25, followed by the oxidation of the C-19 hydroxyl group to a carbonyl group. The precise order of these reactions and the specific CYP450 enzymes involved in each step in the biosynthesis of this compound are yet to be fully elucidated.

Data Presentation

Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway

| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Gene Identified in M. charantia | Reference |

| Cucurbitadienol Synthase | McCBS | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Cucurbitadienol | Yes | [1][2] |

| Putative C-7 Hydroxylase | - | Cytochrome P450 | Cucurbitadienol/Intermediates | 7-hydroxycucurbitadienol/Intermediates | McCYP88L7 (multifunctional) | [3] |

| Putative C-19 Hydroxylase | - | Cytochrome P450 | Cucurbitadienol/Intermediates | 19-hydroxycucurbitadienol/Intermediates | McCYP88L7 (multifunctional) | [3] |

| Putative C-19 Oxidase | - | Cytochrome P450/Dehydrogenase | 19-hydroxy intermediate | 19-oxo intermediate | - | - |

| Putative C-25 Hydroxylase | - | Cytochrome P450 | Cucurbitadienol/Intermediates | 25-hydroxycucurbitadienol/Intermediates | Homologs of CYP81Q58 likely present | [3] |

Note: The specific enzymes for C-19 oxidation and the complete set of hydroxylases for this compound biosynthesis are yet to be definitively identified.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

References

- 1. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

Kuguacin R: A Technical Guide on its Natural Sources, Abundance, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kuguacin R, a cucurbitane-type triterpenoid (B12794562) of interest for its potential therapeutic applications. The document details its natural sources, available data on its abundance, a comprehensive protocol for its isolation, and an exploration of its likely signaling pathways based on current scientific literature.

Natural Sources and Abundance of this compound

This compound is a naturally occurring phytochemical isolated from Momordica charantia, a plant commonly known as bitter melon. This plant is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine.[1][2] this compound, along with other related cucurbitane-type triterpenoids, has been identified primarily in the stems and leaves of the plant.[1][3]

Table 1: Natural Source and Estimated Abundance of this compound

| Parameter | Description |

| Natural Source | Momordica charantia (Bitter Melon) |

| Plant Parts | Stems and Leaves[1][3] |

| Compound Class | Cucurbitane-type Triterpenoid |

| Quantitative Abundance of this compound | Specific data not available in reviewed literature. |

| Abundance of Related Compounds | The yield of Kuguacin J from dried leaves has been reported at approximately 0.11% (1.10 g from 1 kg).[5] Total saponin (B1150181) content in the leaves has been reported at 2.30%.[4] |

Experimental Protocol: Isolation of this compound

The following is a detailed methodology for the isolation and purification of this compound from the leaves of Momordica charantia. This protocol is adapted from a successfully reported method for the isolation of the structurally similar compound, Kuguacin J.[5]

2.1. Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Momordica charantia are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves are then dried at a controlled temperature (e.g., 30–45°C) and ground into a fine powder.[5]

-

Maceration: The dried leaf powder (e.g., 1 kg) is exhaustively extracted with 80% ethanol (B145695) (e.g., 4 liters) at a slightly elevated temperature (e.g., 37°C) for an extended period (e.g., 16 hours) with continuous stirring.[5]

-

Filtration and Re-extraction: The mixture is filtered, and the plant residue is re-extracted with fresh 80% ethanol to ensure complete extraction of the target compounds. The filtrates from all extractions are then combined.[5]

-

Decolorization and Concentration: The combined ethanolic extract is treated with activated charcoal to remove pigments and other impurities, followed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.[5]

2.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, diethyl ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the most active fraction for further purification. For kuguacins, the diethyl ether fraction has been shown to be of particular interest.[5]

-

Column Chromatography: The bioactive fraction (e.g., the diethyl ether extract) is subjected to column chromatography over silica (B1680970) gel.[5]

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.[5]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Further Chromatographic Separation: The pooled fractions containing the compound of interest are further purified using repeated column chromatography over silica gel and potentially other techniques like Sephadex LH-20 chromatography to remove remaining impurities.

-

Crystallization: The purified fractions containing this compound can be recrystallized from a suitable solvent system (e.g., 95% ethanol) to obtain the pure compound.[5]

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, and HMBC).

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways modulated by this compound are limited, research on other cucurbitane triterpenoids from Momordica charantia and the plant's extracts provides strong indications of its likely mechanisms of action. The anti-inflammatory and anti-cancer properties attributed to these compounds suggest the involvement of key cellular signaling cascades, particularly the NF-κB and PI3K/Akt pathways.

3.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various chronic diseases, including cancer. Several studies have demonstrated that extracts of Momordica charantia and its constituent cucurbitane triterpenoids can suppress the activation of the NF-κB pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

3.2. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Network pharmacology studies have suggested that cucurbitane-type triterpenoids from Momordica charantia may exert their therapeutic effects by modulating the PI3K/Akt pathway. These compounds are predicted to interact with key proteins in this pathway, such as Akt itself, potentially leading to the inhibition of downstream signaling and the induction of apoptosis in cancer cells.

Caption: Proposed modulation of the PI3K/Akt pathway by this compound.

Conclusion

This compound, a cucurbitane-type triterpenoid from Momordica charantia, represents a promising natural product for further investigation in drug discovery and development. While specific data on its abundance is yet to be fully elucidated, established protocols for the isolation of related compounds provide a clear path for obtaining pure this compound for research purposes. Based on the activities of similar compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further research is warranted to confirm these mechanisms and to fully explore the therapeutic potential of this interesting natural compound.

References

An In-depth Technical Guide to Kuguacin R and other Cucurbitane Triterpenoids for Researchers and Drug Development Professionals

Introduction

Cucurbitane triterpenoids, a class of tetracyclic triterpenoid (B12794562) compounds, are predominantly found in plants of the Cucurbitaceae family, most notably in the bitter melon (Momordica charantia). Kuguacins, a prominent subgroup of these triterpenoids, have garnered significant scientific interest due to their diverse and potent biological activities. Among these, Kuguacin R and its analogs have demonstrated promising anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the current research on this compound and other related cucurbitane triterpenoids, with a focus on their quantitative biological data, the experimental protocols used to ascertain these activities, and the underlying signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Bioactivity Data

The biological activities of this compound and other cucurbitane triterpenoids have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency in various biological assays.

Table 1: Cytotoxicity of Cucurbitane Triterpenoids against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Kuguacin J | KB-V1 (Cervical Cancer) | >60 | [1] |

| KB-V1 + 10 µM Vinblastine | 10 | [1] | |

| MCF-7 (Breast Cancer) | >80 µg/mL | [2] | |

| MDA-MB-231 (Breast Cancer) | <8 µg/mL | [2] | |

| Cucurbitacin B | PC3 (Prostate Cancer) | 9.67 ± 1.04 | [3] |

| Cucurbitacin E | T24 (Bladder Cancer) | 1.012 | [4] |

| Momordicoside K | Not Specified | Not Specified | |

| Charantin | Not Specified | Not Specified |

Table 2: Anti-inflammatory Activity of Cucurbitane Triterpenoids

| Compound/Extract | Assay | IC50 | Reference |

| This compound (and related compounds) | Inhibition of pro-inflammatory cytokine production | Not explicitly stated, but possess anti-inflammatory activity | [5] |

| Various Cucurbitane Triterpenoids | NO Production Inhibition in RAW264.7 cells | 33.3 ± 1.3 µg/mL - 163.3 ± 1.3 µg/mL | [1] |

| Morusin (as a reference) | Anti-NO activity | 9.87 ± 0.59 µM | [6] |

| Quercetin (as a reference) | Anti-NO activity | 13.20 ± 2.00 µM | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other cucurbitane triterpenoids.

Isolation and Purification of Kuguacin J from Momordica charantia Leaves

This protocol describes a bioassay-guided fractionation method for the isolation of Kuguacin J.

-

Extraction:

-

Air-dry fresh leaves of Momordica charantia at 30–45°C and grind into a powder.

-

Macerate 1 kg of the dried powder with 4 L of 80% ethanol (B145695) at 37°C for 16 hours.

-

Filter the mixture and re-extract the plant material with an additional 4 L of 80% ethanol.

-

Combine the filtrates, decolorize with activated charcoal, and concentrate using a rotary evaporator.

-

Lyophilize the concentrated extract to obtain a dry residue.[7]

-

-

Fractionation:

-

Dissolve 100 g of the dried extract in 1 L of 50% methanol.

-

Perform successive liquid-liquid partitioning with hexane, diethyl ether, chloroform, and ethyl acetate (B1210297).

-

Dry each fraction under reduced pressure.[7]

-

-

Column Chromatography:

-

Subject the diethyl ether fraction (identified as the most active fraction in bioassays) to column chromatography on a silica (B1680970) gel (70–230 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by a methanol-ethyl acetate gradient.

-

Collect and combine fractions to yield subfraction A1.[7]

-

-

Purification:

-

Further separate subfraction A1 by column chromatography on silica gel to obtain crude crystals of Kuguacin J.

-

Recrystallize the crude product from 95% ethanol to yield purified white crystals of Kuguacin J.[7]

-

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding:

-

Treatment:

-

Treat the cells with various concentrations of the cucurbitane triterpenoid (e.g., Kuguacin J) or a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired period (e.g., 48 hours) at 37°C.[1]

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol is an example for detecting the activation of caspase-3, a key protein in apoptosis.

-

Protein Extraction:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-15% gel.[8]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Caspase-3, diluted 1:500-1:1,000 in blocking buffer) overnight at 4°C.[8][9]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Signaling Pathways and Mechanisms of Action

Cucurbitane triterpenoids exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved in the anti-cancer activity of these compounds.

Apoptosis Signaling Pathway

Cucurbitane triterpenoids, including Kuguacin J, are known to induce apoptosis (programmed cell death) in cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

Cell Cycle Arrest Signaling Pathway

Another key mechanism of the anti-cancer activity of cucurbitane triterpenoids is the induction of cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This prevents cancer cells from proliferating.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening and characterization of the biological activities of cucurbitane triterpenoids.

Conclusion

This compound and other cucurbitane triterpenoids from Momordica charantia represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-cancer and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation and development. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways involved. Further research is warranted to fully elucidate the structure-activity relationships, optimize extraction and synthesis methods, and evaluate the in vivo efficacy and safety of these compounds for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant, Anti-α-Glucosidase, Antityrosinase, and Anti-Inflammatory Activities of Bioactive Components from Morus alba [mdpi.com]

- 7. physoc.org [physoc.org]

- 8. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78-FOXM1-KIF20A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of Kuguacin R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuguacin R is a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, a plant widely recognized for its medicinal properties. As a member of the kuguacin family of compounds, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

This compound is a tetracyclic triterpenoid characterized by a cucurbitane skeleton. While detailed experimental data for this compound is not extensively available in publicly accessible literature, its fundamental properties have been reported.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 191097-54-8 | [1] |

| Molecular Formula | C₃₀H₄₈O₄ | [2] |

| Molecular Weight | 472.7 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | >98% (Commercially available) | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| Melting Point | Data not available. For comparison, the related Kuguacin J has a melting point of 165.7–166.8°C. | [4] |

Spectral Data:

-

¹H-NMR and ¹³C-NMR: The NMR spectra of cucurbitane triterpenoids are complex, showing characteristic signals for multiple methyl groups, olefinic protons, and carbons associated with the tetracyclic core and side chains.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the cucurbitane skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display absorption bands corresponding to hydroxyl (-OH) groups and carbonyl (C=O) functionalities, if present in the final structure, as well as C-H and C-C stretching and bending vibrations.

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, and biological evaluation of this compound, based on methodologies reported for similar compounds from Momordica charantia.

Isolation and Purification of this compound

The isolation of this compound from Momordica charantia typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: Fresh stems and leaves of Momordica charantia are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as 80% ethanol, at room temperature or with gentle heating.[4]

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), diethyl ether, chloroform, ethyl acetate) to fractionate the components based on their polarity.[4]

-

Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.[4]

-

Preparative Thin-Layer Chromatography (pTLC): For the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.

-

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol (using RAW 264.7 macrophages):

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT Assay): To determine the non-toxic concentrations of this compound, a preliminary MTT assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for the desired duration.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

-

Cytokine Production Assay (ELISA):

-

Following the same treatment procedure as the NO assay, collect the cell culture supernatant.

-

Use commercial ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Antimicrobial Activity Assay

The antimicrobial properties of this compound can be evaluated using the agar (B569324) well diffusion method.

Protocol:

-

Microbial Culture: Prepare fresh cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

-

Agar Plate Inoculation: Spread the standardized microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume of this compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control and a positive control (a standard antibiotic) should be included.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Antiviral Activity Assay

The antiviral activity of this compound can be determined using a plaque reduction assay.

Protocol:

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in a 6-well or 12-well plate.

-

Virus Titration: Determine the viral titer to use a concentration that produces a countable number of plaques.

-

Treatment:

-

Pre-treat the cell monolayer with various non-toxic concentrations of this compound for 1-2 hours.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Alternatively, pre-incubate the virus with this compound before adding it to the cells to assess direct virucidal activity.

-

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) with or without this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its properties and the methodologies for its study. As research progresses, a more detailed elucidation of its mechanisms of action and a comprehensive characterization of its physical and chemical properties will be crucial for its potential development as a therapeutic agent.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Kuguacin N (EVT-3220143) | 1141453-73-7 [evitachem.com]

- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Kuguacin R: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the in vitro mechanism of action of Kuguacin R, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia. Due to the limited availability of specific research on this compound, this document heavily relies on the extensive studies conducted on the closely related and structurally similar compound, Kuguacin J . The detailed mechanisms, experimental protocols, and quantitative data presented herein are primarily derived from research on Kuguacin J and are intended to serve as a strong predictive framework for the biological activities of this compound.

Core Anti-Cancer Mechanisms

This compound, inferred from studies on Kuguacin J, exhibits potent anti-cancer activities in vitro through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.

Induction of Apoptosis

Kuguacin J has been demonstrated to induce programmed cell death in various cancer cell lines.[1][2][3] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, characterized by the activation of key executioner caspases and modulation of pro- and anti-apoptotic proteins.

A key study on androgen-dependent human prostate cancer cells (LNCaP) revealed that Kuguacin J induces apoptosis, as evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1] This process is accompanied by an increase in the Bax/Bcl-2 and Bad/Bcl-xL ratios, indicating a mitochondrial-mediated pathway.[1] Furthermore, a reduction in the level of survivin, an inhibitor of apoptosis protein, was observed.[1] In breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with Kuguacin J also led to a significant increase in caspase-3 activity, confirming its pro-apoptotic effects.[4][5][6]

Cell Cycle Arrest

A predominant mechanism of action for Kuguacin J is the induction of cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.[1][4] In LNCaP prostate cancer cells, Kuguacin J was found to markedly decrease the levels of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4.[1] Concurrently, it caused an increase in the levels of the Cdk inhibitors p21 and p27.[1] This orchestrated modulation of cell cycle proteins effectively halts the progression from the G1 to the S phase.

Anti-Invasive and Anti-Metastatic Effects

Beyond its effects on cell proliferation and survival, Kuguacin J has been shown to impede the invasive and metastatic potential of cancer cells. In androgen-independent prostate cancer cells (PC3), Kuguacin J significantly inhibited cell migration and invasion.[4][7] This was associated with a reduction in the secretion of active forms of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and urokinase-type plasminogen activator (uPA).[7] Additionally, Kuguacin J treatment decreased the expression of membrane type 1-MMP (MT1-MMP).[7]

Signaling Pathways Modulated by Kuguacins

The anti-cancer effects of Kuguacin J are underpinned by its ability to modulate critical signaling pathways that govern cell growth, survival, and metastasis.

p53-Dependent Pathway

Studies have indicated that the tumor suppressor protein p53 plays a role in the action of Kuguacin J. In LNCaP cells, Kuguacin J treatment led to an increase in the p53 protein level.[1] Down-regulation of p53 using RNA interference partially attenuated the growth-inhibitory effects of Kuguacin J, suggesting that its mechanism is, in part, p53-dependent.[1]

PI3K-Akt Signaling Pathway

While direct studies on this compound are pending, network pharmacology analyses of cucurbitane-type triterpenoids from Momordica charantia have identified the PI3K-Akt signaling pathway as a significant target.[8] This pathway is crucial for cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer agents.

Inhibition of P-glycoprotein (ABCB1)

A significant aspect of Kuguacin J's mechanism is its ability to reverse multidrug resistance (MDR) in cancer cells.[9][10][11] Kuguacin J has been shown to inhibit the function of P-glycoprotein (P-gp), an ABC transporter that actively effluxes chemotherapeutic drugs from cancer cells.[10][11] It achieves this by directly interacting with the drug-substrate-binding site on P-gp, thereby increasing the intracellular accumulation of anti-cancer drugs and sensitizing resistant cells to treatment.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Kuguacin J.

Table 1: Cytotoxic Activity of Kuguacin J

| Cell Line | Assay | IC50 / Effect | Exposure Time | Reference |

| MCF-7 (Breast Cancer) | Cell Viability | Significant decrease with 80 µg/mL | 48 hours | [6] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | Significant decrease with 8 & 80 µg/mL | 24 & 48 hours | [6] |

| LNCaP (Prostate Cancer) | Growth Inhibition | Dose-dependent | Not Specified | [1] |

| PC3 (Prostate Cancer) | Growth Inhibition | Strong inhibitory effect | Not Specified | [7] |

Table 2: Effect of Kuguacin J on Apoptosis and Cell Cycle Markers

| Cell Line | Marker | Effect | Reference |

| LNCaP | Cleaved Caspase-3 | Increased | [1] |

| LNCaP | Cleaved PARP | Increased | [1] |

| LNCaP | Bax/Bcl-2 Ratio | Increased | [1] |

| LNCaP | Bad/Bcl-xL Ratio | Increased | [1] |

| LNCaP | Survivin | Decreased | [1] |

| LNCaP | p53 | Increased | [1] |

| LNCaP | Cyclin D1, Cyclin E | Decreased | [1] |

| LNCaP | Cdk2, Cdk4 | Decreased | [1] |

| LNCaP | p21, p27 | Increased | [1] |

| MCF-7, MDA-MB-231 | Caspase-3 Activity | Increased | [5][6] |

| PC3 | Survivin | Decreased | [7] |

| PC3 | Cyclin D1, Cyclin E | Decreased | [7] |

| PC3 | Cdk2, Cdk4 | Decreased | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Kuguacin J.

Cell Viability Assay (MTT Assay)

-

Cell Lines: MCF-7, MDA-MB-231, and healthy MCF-10A breast cells.[4][6]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with varying concentrations of Kuguacin J (e.g., 8 µg/mL and 80 µg/mL) or vehicle control for 24 and 48 hours.[4][6]

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Apoptosis Analysis (Caspase-3 Activity Assay)

-

Procedure:

-

Cells are treated with Kuguacin J (e.g., 80 µg/mL) for a specified time.[5][6]

-

Cells are harvested and lysed.

-

The protein concentration of the lysate is determined.

-

The lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

The cleavage of the substrate is measured by monitoring the absorbance at 405 nm.

-

Caspase-3 activity is expressed as fold-change relative to the untreated control.

-

Western Blot Analysis

-

Procedure:

-

Cells are treated with Kuguacin J at various concentrations and for different time points.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against target proteins (e.g., caspase-3, PARP, Bax, Bcl-2, cyclins, CDKs, p53, p21, p27, survivin) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro mechanism of action of Kuguacins.

References

- 1. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. thegms.co [thegms.co]

- 7. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Kuguacins: A Technical Guide to Key Molecular Targets

Introduction: Kuguacins, a class of cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon), have garnered significant scientific interest for their diverse pharmacological activities.[1] While research on Kuguacin R is emerging, a broader examination of related kuguacins and triterpenoids from this plant provides a more comprehensive understanding of their therapeutic promise. These compounds have demonstrated potential in anti-cancer, anti-inflammatory, and anti-diabetic applications.[2] This technical guide synthesizes the current knowledge on the molecular targets and mechanisms of action of kuguacins, with a focus on providing researchers and drug development professionals with a detailed overview of their therapeutic landscape.

Anti-Cancer Activity: Targeting Cell Proliferation and Drug Resistance

Kuguacins, particularly Kuguacin J, have shown notable anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3] A significant aspect of their anti-cancer potential lies in their ability to modulate multidrug resistance, a major obstacle in chemotherapy.

1.1. Key Target: P-glycoprotein (ABCB1)

A primary mechanism for the anti-cancer activity of Kuguacin J is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[4] By inhibiting P-gp, Kuguacin J can restore cancer cell sensitivity to conventional chemotherapy agents.

-

Mechanism of Action: Kuguacin J directly interacts with the drug-substrate-binding site of P-gp, competitively inhibiting the binding and transport of anticancer drugs.[4][5] This leads to an increased intracellular accumulation of these drugs, thereby enhancing their cytotoxic effects.[5]

Quantitative Data on P-glycoprotein Inhibition by Kuguacin J:

| Cell Line | Chemotherapeutic Agent | Kuguacin J Concentration (µM) | Fold Increase in Sensitivity |

| KB-V1 | Vinblastine | 5 | 1.9 |

| KB-V1 | Vinblastine | 10 | 4.3 |

| KB-V1 | Paclitaxel | 5 | 1.9 |

| KB-V1 | Paclitaxel | 10 | 3.2 |

Data sourced from a study on P-glycoprotein-mediated multidrug resistance.[4]

Quantitative Data on Intracellular Accumulation of P-gp Substrates with Kuguacin J:

| Cell Line | P-gp Substrate | Kuguacin J Concentration (µM) | Fold Increase in Accumulation |

| KB-V1 | Calcein-AM | 10 | 2.2 |

| KB-V1 | Calcein-AM | 20 | 2.9 |

| KB-V1 | Calcein-AM | 40 | 3.5 |

| KB-V1 | Calcein-AM | 60 | 4.1 |

| KB-V1 | Rhodamine 123 | 10 | 2.5 |

| KB-V1 | Rhodamine 123 | 20 | 2.8 |

| KB-V1 | Rhodamine 123 | 40 | 3.1 |

| KB-V1 | Rhodamine 123 | 60 | 3.5 |

Data from a study investigating the effect of Kuguacin J on P-gp substrate accumulation.[4]

1.2. Signaling Pathways in Cancer

Kuguacins also influence key signaling pathways involved in cancer cell proliferation and survival. Treatment of androgen-independent prostate cancer cells (PC3) with Kuguacin J resulted in G1-phase arrest.[3] This was associated with a downregulation of key cell cycle proteins.[3]

Anti-Diabetic Activity: Insights from Network Pharmacology

Network pharmacology studies on cucurbitane-type triterpenoids from Momordica charantia, including kuguacins, have identified potential targets for the management of Type 2 Diabetes Mellitus (T2DM).[6]

2.1. Key Targets in T2DM

Computational analyses have highlighted AKT1, IL6, and SRC as key potential targets for the anti-diabetic effects of these compounds.[6] These targets are central to several signaling pathways implicated in diabetes.[6]

2.2. Signaling Pathways in Diabetes

The PI3K-Akt signaling pathway is one of the most significant pathways identified.[6] This pathway is crucial for insulin (B600854) signaling and glucose metabolism. Another relevant pathway is the AGE-RAGE signaling pathway, which is involved in diabetic complications.[6]

Anti-Inflammatory Activity: Modulation of Inflammatory Mediators

Extracts from Momordica charantia, rich in triterpenoids like kuguacins, have demonstrated potent anti-inflammatory effects.[7][8]

3.1. Key Targets in Inflammation

The anti-inflammatory actions are largely attributed to the suppression of pro-inflammatory mediators. This includes the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9]

3.2. Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response and are modulated by Momordica charantia extracts.[10] By inhibiting these pathways, the extracts can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9]

Experimental Protocols

4.1. P-glycoprotein Inhibition Assay (Flow Cytometry)

This protocol is based on the methodology used to assess the effect of Kuguacin J on the intracellular accumulation of fluorescent P-gp substrates.[4]

-

Cell Culture: KB-V1 cells (P-gp overexpressing) and KB-3-1 cells (parental, low P-gp) are cultured in appropriate media.

-

Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a serum-free medium.

-

Incubation: Cells are pre-incubated with various concentrations of Kuguacin J (e.g., 10, 20, 40, 60 µM) for a specified time at 37°C.

-

Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to the cell suspension and incubated.

-

Washing: Cells are washed with ice-cold PBS to remove excess substrate.

-

Flow Cytometry: The intracellular fluorescence is measured using a flow cytometer. An increase in fluorescence in Kuguacin J-treated cells compared to untreated cells indicates P-gp inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]

- 9. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Kuguacin R: A Technical Deep Dive into its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from the medicinal plant Momordica charantia (bitter melon), has emerged as a compound of significant interest within the scientific community.[1][2] Belonging to a class of phytochemicals known for their diverse pharmacological properties, this compound is being increasingly investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. For comparative purposes, data on other closely related kuguacins are also presented where direct data for this compound is not yet available.

Core Biological Activities of this compound

Current research indicates that this compound possesses a range of biological activities, primarily centered around its anti-inflammatory and antimicrobial properties.[1][2]

Data Presentation: Quantitative Analysis of Bioactivities

The following tables summarize the available quantitative data on the biological activities of this compound and related kuguacins.

Table 1: Anti-inflammatory and Antimicrobial Activity of this compound

| Biological Activity | Assay | Cell Line/Organism | Metric | Result | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Not Specified | IC50 | 15–35 μM | [3] |

| Anti-inflammatory | IL-1β Production Suppression | Human THP-1 Monocytes | - | Suppressed C. acnes-induced production | [1] |

| Antimicrobial | Broth Microdilution | Cutibacterium acnes | MIC | > 100 μM | [1] |

Table 2: Anticancer and Antiviral Activities of Related Kuguacins

| Compound | Biological Activity | Cell Line | Metric | Result | Reference |

| Kuguacin J | Anticancer (Growth Inhibition) | PC-3 (Prostate Cancer) | IC50 | 25 μmol·L−1 | [4] |

| Unspecified Kuguacin | Anticancer (Cytotoxicity) | Five Human Cancer Cell Lines | IC50 | 14.3-20.5 μmol/L | [5] |

| Kuguacin C | Anti-HIV-1 | C8166 | EC50 | 8.45 µg/mL | [4][6][7][8] |

| Kuguacin E | Anti-HIV-1 | C8166 | EC50 | 25.62 µg/mL | [4][6][7][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's biological activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Cutibacterium acnes) is prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive and negative controls are included.

-

Incubation: The plate is incubated under suitable conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a kuguacin) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are, at least in part, mediated through the modulation of key signaling pathways involved in the inflammatory response.

This compound and the NF-κB Signaling Pathway

Studies on cucurbitane triterpenoids suggest that a primary mechanism of their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.

Experimental Workflow for Screening Biological Activity

The process of identifying and characterizing the biological activity of a natural product like this compound typically follows a structured workflow.

Caption: Workflow for identifying and validating this compound's bioactivity.

Conclusion and Future Directions

This compound, a triterpenoid from Momordica charantia, demonstrates promising anti-inflammatory and antimicrobial properties. While quantitative data for this compound is still emerging, studies on related kuguacins suggest a broader spectrum of activity, including anticancer and antiviral potential, that warrants further investigation for this compound itself. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB, provides a solid foundation for its potential development as a therapeutic agent.

Future research should focus on:

-

Conducting comprehensive in vitro screening of this compound against a wider range of cancer cell lines and viruses to determine its IC50 and EC50 values.

-

Performing detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.

-

Undertaking in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases, cancer, and infectious diseases.

-

Exploring the synergistic effects of this compound with existing therapeutic agents.

The continued exploration of this compound's biological activities holds significant promise for the development of novel, plant-derived therapeutics.

References

- 1. Suppressive Effect of Two Cucurbitane-Type Triterpenoids from Momordica charantia on Cutibacterium acnes-Induced Inflammatory Responses in Human THP-1 Monocytic Cell and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 5. This compound | CAS:191097-54-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Kuguacin R: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, a plant widely used in traditional medicine for its diverse therapeutic properties.[1] Emerging evidence suggests that this compound possesses significant anti-inflammatory, as well as antimicrobial and anti-viral, activities. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound and related cucurbitane triterpenoids, focusing on its mechanism of action, supported by experimental data and protocols. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of cucurbitane-type triterpenoids, including compounds structurally related to this compound, are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The primary mechanisms include the inhibition of nitric oxide (NO) production, downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the suppression of pro-inflammatory cytokines through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data on Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in publicly accessible literature, studies on analogous cucurbitane triterpenoids isolated from Momordica charantia provide valuable insights into its potential efficacy.

Table 1: Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia on Pro-inflammatory Cytokine Production in LPS-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)

| Compound | IL-6 IC₅₀ (µM) | IL-12 p40 IC₅₀ (µM) | TNF-α IC₅₀ (µM) |

| Related Triterpenoid 1 | 0.886 ± 0.118 | 1.192 ± 0.104 | 2.809 ± 0.264 |

| Related Triterpenoid 2 | 0.245 ± 0.021 | 0.031 ± 0.002 | 0.810 ± 0.075 |

| Related Triterpenoid 3 | 0.381 ± 0.033 | 0.012 ± 0.001 | 0.043 ± 0.004 |

| Related Triterpenoid 4 | 0.157 ± 0.014 | 0.073 ± 0.006 | 0.033 ± 0.003 |

| Related Triterpenoid 5 | 0.028 ± 0.002 | 0.045 ± 0.004 | 0.142 ± 0.013 |

| SB203580 (Positive Control) | 5.000 | 3.500 | 7.200 |

Data extrapolated from studies on cucurbitane triterpenoids from Momordica charantia. The specific compounds are numbered for illustrative purposes based on the available literature.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory action of this compound and related compounds is believed to be mediated through the inhibition of key inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Cucurbitane triterpenoids have been shown to inhibit the activation of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Evidence suggests that cucurbitane triterpenoids can suppress the phosphorylation and activation of MAPKs.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro anti-inflammatory studies.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein and RNA extraction) at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulus: Inflammation is induced by adding an inflammatory agent, typically lipopolysaccharide (LPS), to the cell culture medium.

-

Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the inflammatory response to develop.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

References

Unveiling the Antiviral Potential: Kuguacin R and HIV-1

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel antiviral agents from natural sources has identified the plant kingdom as a rich reservoir of bioactive compounds. Among these, the triterpenoids isolated from Momordica charantia, commonly known as bitter melon, have garnered scientific interest for their diverse pharmacological activities. This technical guide delves into the current understanding of the antiviral effects of Kuguacin R against the Human Immunodeficiency Virus (HIV), contextualized within the broader anti-HIV activity of related compounds from Momordica charantia.

While direct and extensive research on this compound's anti-HIV activity is limited, preliminary in vitro studies on a broader group of kuguacins, including this compound, have indicated weak anti-HIV activity.[1][2] More specific data is available for other members of the kuguacin family, providing a foundation for further investigation into this class of compounds.

Quantitative Data on Anti-HIV-1 Activity of Kuguacins

To facilitate a clear comparison of the available data, the following table summarizes the reported anti-HIV-1 activity of Kuguacin C and Kuguacin E, isolated from the roots of Momordica charantia.[3][4]

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Cell Line | Notes |

| Kuguacin C | 8.45 | > 200 | C8166 | Moderate anti-HIV-1 activity with minimal cytotoxicity.[3][4] |

| Kuguacin E | 25.62 | > 200 | C8166 | Moderate anti-HIV-1 activity with minimal cytotoxicity.[3][4] |

EC50: 50% effective concentration for inhibition of viral replication. CC50: 50% cytotoxic concentration.

It is important to note that a study on Kuguacins F-S, a group that includes this compound, demonstrated weak anti-HIV activities in vitro.[1] However, specific quantitative data for this compound has not been individually reported in the reviewed literature.

Broader Anti-HIV Context: Other Bioactive Compounds from Momordica charantia

Momordica charantia is a source of several other compounds with significant anti-HIV properties. The most extensively studied of these is the Momordica Anti-HIV Protein (MAP30), a ribosome-inactivating protein (RIP).[5][6][7][8] MAP30 has been shown to inhibit HIV replication in both acutely and chronically infected cells.[5][6] Its mechanisms of action are multifaceted and include:

-

Inhibition of HIV-1 Integrase : Preventing the integration of the viral DNA into the host genome.[9]

-

Ribosome Inactivation : Depurinating ribosomal RNA, which halts protein synthesis.[6][8]

-

Fusion Inhibition : MoMo30, a 30 kDa protein from Momordica balsamina (a related species), has been shown to act as a fusion inhibitor by blocking the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor.[8]

Other compounds from Momordica charantia, such as α- and β-momorcharins, also exhibit anti-HIV activity.[6] The presence of these diverse antiviral compounds within the same plant underscores its potential as a source for novel anti-HIV drug leads.

Experimental Protocols

The evaluation of the anti-HIV activity of natural products like kuguacins typically involves a series of standardized in vitro assays. The following outlines a general methodology based on common practices in the field.

1. Compound Isolation and Purification:

-

Extraction: Dried and powdered plant material (e.g., roots, stems, leaves) is subjected to solvent extraction (e.g., with ethanol).

-

Fractionation: The crude extract is partitioned with solvents of increasing polarity to separate compounds based on their chemical properties.

-

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are used to isolate and purify individual compounds like this compound.

2. In Vitro Anti-HIV-1 Assay (Example using C8166 cells):

-

Cell Culture: C8166 cells, a human T-cell line susceptible to HIV-1 infection, are maintained in appropriate culture media.

-

Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) is propagated and titrated to determine the infectious dose.

-

Infection and Treatment: C8166 cells are infected with a predetermined amount of HIV-1. Immediately after infection, the cells are treated with various concentrations of the test compound (e.g., this compound). A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (no compound) are included.

-

Syncytia Formation Assay: The formation of syncytia (giant multi-nucleated cells resulting from the fusion of infected and uninfected cells) is a hallmark of HIV-1 infection in some cell lines. The number of syncytia is quantified microscopically after a set incubation period (e.g., 3-4 days). The EC50 value is calculated as the concentration of the compound that inhibits syncytia formation by 50%.

3. Cytotoxicity Assay:

-

MTT Assay: To determine the toxicity of the compound on the host cells, uninfected C8166 cells are incubated with the same range of concentrations of the test compound.

-

Cell Viability Measurement: After the incubation period, MTT reagent is added. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized. The absorbance is measured using a spectrophotometer.

-

CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. Kuguacin - Wikipedia [en.wikipedia.org]

- 2. ddescholar.acemap.info [ddescholar.acemap.info]

- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. Ribosome inactivating proteins (RIPs) from Momordica charantia for anti viral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Momordica anti-HIV protein MAP30 abrogates the Epstein-Barr virus nuclear antigen 1 dependent functions in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-human immunodeficiency virus-1 activity of MoMo30 protein isolated from the traditional African medicinal plant Momordica balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Kuguacin J: A Technical Guide to its Potential in Cancer Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes research on Kuguacin J. Initial searches for "Kuguacin R" did not yield relevant results in the context of cancer research, suggesting a possible typographical error. The following information pertains to Kuguacin J, a prominent cucurbitane triterpenoid (B12794562) isolated from Momordica charantia (bitter melon).

Executive Summary